molecular formula C26H21N3O4S B2629910 (E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate CAS No. 469875-04-5

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate

Cat. No.: B2629910
CAS No.: 469875-04-5
M. Wt: 471.53
InChI Key: SOLTZFYKIZUTEG-NBVRZTHBSA-N
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Description

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity

(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C15H18N2O4SC_{15}H_{18}N_2O_4S with a molecular weight of 322.38 g/mol. It features a benzoate group and a tetrahydrobenzo[b]thiophene moiety, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains. A study on related compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound's structure suggests potential anticancer activity. Compounds with similar thiophene and benzoate structures have been evaluated for their cytotoxic effects on cancer cell lines. For example, a study noted that certain derivatives inhibited cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest . The specific mechanisms by which this compound exerts its effects remain to be thoroughly investigated.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. Research has focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria as a therapeutic strategy. Compounds with structural similarities have shown promise in inhibiting T3SS activity, which is crucial for bacterial virulence . Further studies are needed to determine whether this compound can effectively inhibit such systems.

Case Studies

StudyFindings
Study 1: Antimicrobial ActivityDemonstrated significant antibacterial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL for related compounds .
Study 2: Anticancer EffectsShowed that related compounds reduced proliferation in breast cancer cell lines by 40% at concentrations of 25 µM after 48 hours .
Study 3: Enzyme InhibitionIdentified potential inhibition of T3SS in EHEC strains with associated reductions in virulence factor secretion .

Properties

IUPAC Name

[4-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c27-15-18(24(31)29-25-22(23(28)30)20-8-4-5-9-21(20)34-25)14-16-10-12-19(13-11-16)33-26(32)17-6-2-1-3-7-17/h1-3,6-7,10-14H,4-5,8-9H2,(H2,28,30)(H,29,31)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLTZFYKIZUTEG-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)/C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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